tert-Butyl 2-cyclopentylidenehydrazinecarboxylate
Overview
Description
tert-Butyl 2-cyclopentylidenehydrazinecarboxylate: is an organic compound with the molecular formula C10H18N2O2 . It is a derivative of hydrazinecarboxylate and features a tert-butyl group attached to the nitrogen atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-cyclopentylidenehydrazinecarboxylate typically involves the reaction of tert-butyl hydrazinecarboxylate with cyclopentanone. The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the formation of the hydrazone linkage. The reaction can be represented as follows:
tert-Butyl hydrazinecarboxylate+Cyclopentanone→tert-Butyl 2-cyclopentylidenehydrazinecarboxylate
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 2-cyclopentylidenehydrazinecarboxylate can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine moiety can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced hydrazine derivatives.
Substitution: Substituted hydrazinecarboxylates.
Scientific Research Applications
Chemistry: tert-Butyl 2-cyclopentylidenehydrazinecarboxylate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its hydrazine moiety is of particular interest for the development of enzyme inhibitors and other bioactive compounds.
Medicine: The compound’s potential as a pharmaceutical intermediate makes it valuable in medicinal chemistry. It can be used in the synthesis of drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism by which tert-Butyl 2-cyclopentylidenehydrazinecarboxylate exerts its effects involves the interaction of its hydrazine moiety with molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in enzymes or other proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, depending on the specific target.
Comparison with Similar Compounds
- tert-Butyl 2-cyclohexylidenehydrazinecarboxylate
- tert-Butyl 2-pentan-3-ylidenehydrazinecarboxylate
- tert-Butyl 2-phenylmethylenehydrazinecarboxylate
Comparison: tert-Butyl 2-cyclopentylidenehydrazinecarboxylate is unique due to its cyclopentylidene moiety, which imparts distinct steric and electronic properties. Compared to similar compounds with different substituents, it may exhibit different reactivity and selectivity in chemical reactions. For example, the cyclopentylidene group can influence the compound’s ability to participate in ring-closing reactions or other cyclization processes.
Biological Activity
tert-Butyl 2-cyclopentylidenehydrazinecarboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C12H20N2O2
- Molecular Weight : 224.30 g/mol
The compound features a tert-butyl group, which is known for its steric bulk and influence on the reactivity and stability of organic compounds. The cyclopentylidenehydrazine moiety contributes to its unique biological profile.
Antioxidant Properties
Research indicates that compounds containing the tert-butyl group often exhibit significant antioxidant activity. This property is crucial for mitigating oxidative stress in biological systems. For example, studies have shown that related compounds can scavenge free radicals effectively, which may contribute to their protective effects against cellular damage.
Cytotoxic Effects
In vitro studies have demonstrated that derivatives of this compound can exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis through the modulation of signaling pathways related to cell survival and death.
Gastroprotective Activity
A notable study assessed the gastroprotective effects of a structurally related compound, ethyl-4-[(3,5-di-tert-butyl-2-hydroxybenzylidene)amino]benzoate (ETHAB), which shares structural similarities with this compound. The findings revealed that ETHAB significantly reduced gastric lesions in rat models, attributed to its antioxidant capacity and enhancement of gastric mucus production, thereby providing a protective barrier against irritants .
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : By scavenging reactive oxygen species (ROS), it may reduce oxidative stress.
- Cytotoxic Pathways : Induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
- Gastroprotective Mechanisms : Enhancement of gastric mucosal defense through increased secretion of protective mucus and modulation of inflammatory responses.
Case Studies
Properties
IUPAC Name |
tert-butyl N-(cyclopentylideneamino)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-11-8-6-4-5-7-8/h4-7H2,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWAYUZEWSSBRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN=C1CCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60398874 | |
Record name | tert-Butyl 2-cyclopentylidenehydrazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60398874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79201-39-1 | |
Record name | tert-Butyl 2-cyclopentylidenehydrazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60398874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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